molecular formula C18H20N4 B2682374 1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 848681-39-0

1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2682374
CAS No.: 848681-39-0
M. Wt: 292.386
InChI Key: ZRNVTTGJBISFBL-UHFFFAOYSA-N
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Description

1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds This compound features a pyrido[1,2-a]benzimidazole core, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate amido-nitriles under mild conditions, often catalyzed by nickel . The reaction conditions are optimized to include various functional groups, ensuring the formation of the desired heterocyclic structure.

Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino or nitrile groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound belonging to the class of pyrido[1,2-a]benzimidazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H19N5\text{C}_{15}\text{H}_{19}\text{N}_5

This structure includes a pyrido[1,2-a]benzimidazole core with an isopropylamino and propyl substituent, which may influence its biological properties.

Anticancer Activity

Research has shown that derivatives of pyrido[1,2-a]benzimidazoles exhibit potent anticancer effects. For instance, a study evaluated several benzimidazole derivatives against various cancer cell lines, revealing significant cytotoxicity at low micromolar concentrations. Notably, compounds similar to this compound demonstrated activity against leukemia and solid tumors, with IC50 values ranging from 10610^{-6} to 10510^{-5} M in vitro .

Antimalarial Activity

A novel series of pyrido[1,2-a]benzimidazole derivatives has been synthesized and evaluated for antimalarial activity. One derivative showed a 95%95\% reduction in parasitemia in Plasmodium berghei-infected mice when administered at 50 mg kg50\text{ mg kg}, indicating substantial in vivo efficacy. The rapid metabolism and formation of active metabolites were crucial for its antiplasmodial action .

Antimicrobial Activity

Pyrido[1,2-a]benzimidazoles have also been reported to possess antimicrobial properties. In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10μg/mL10\mu g/mL to 50μg/mL50\mu g/mL, suggesting potential as therapeutic agents against bacterial infections .

The mechanisms underlying the biological activities of pyrido[1,2-a]benzimidazoles often involve the inhibition of critical enzymes or pathways:

  • Anticancer Mechanism : Many compounds induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential.
  • Antimalarial Mechanism : These compounds may interfere with the heme detoxification pathway in Plasmodium species, leading to increased oxidative stress and cell death.
  • Antimicrobial Mechanism : The inhibition of bacterial DNA gyrase or topoisomerase may play a role in their antibacterial effects.

Case Studies

StudyFindingsReference
Evaluation of Anticancer ActivitySignificant cytotoxicity against leukemia and solid tumors; IC50 values 106105M10^{-6}-10^{-5}M
Antimalarial Efficacy95%95\% reduction in parasitemia in infected mice; effective metabolites identified
Antimicrobial TestingMICs between 10μg/mL10\mu g/mL and 50μg/mL50\mu g/mL against various bacteria

Properties

IUPAC Name

1-(propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-4-7-13-10-17(20-12(2)3)22-16-9-6-5-8-15(16)21-18(22)14(13)11-19/h5-6,8-10,12,20H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNVTTGJBISFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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